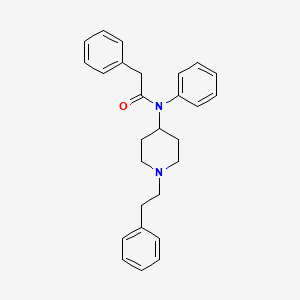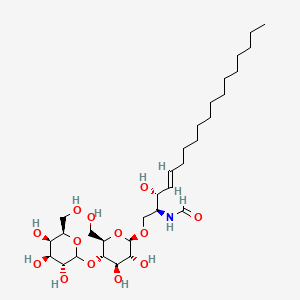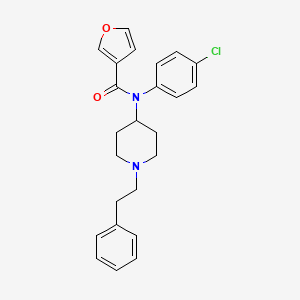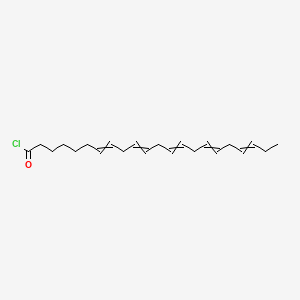
Phenylacetyl Fentanyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯乙酰芬太尼 (盐酸盐) 是一种合成阿片类药物,在结构上与芬太尼类似,芬太尼是一种著名的强效镇痛剂。 该化合物主要用于研究和法医应用,因为它具有高效力,并且在结构上与其他阿片类药物相似 . 它在美国被列为 I 类药物,表明它具有高度滥用潜力,并且缺乏公认的医疗用途 .
准备方法
苯乙酰芬太尼 (盐酸盐) 的合成涉及一个多步骤过程,类似于芬太尼及其类似物的合成。 一般的合成路线包括以下步骤 :
N-苯乙基-4-哌啶酮 (NPP) 的形成: 这是第一步,合成 N-苯乙基-4-哌啶酮。
还原胺化: NPP 与苯胺进行还原胺化,形成 4-苯胺基-N-苯乙基哌啶 (ANPP)。
酰化: 然后用苯乙酰氯酰化 ANPP,生成苯乙酰芬太尼。
盐酸盐的形成: 最后,用盐酸处理苯乙酰芬太尼的游离碱,将其转化为盐酸盐。
工业生产方法通常涉及优化这些步骤,以获得高产率和纯度。 该过程可能包括使用各种催化剂和溶剂,以提高反应效率和产物分离 .
化学反应分析
苯乙酰芬太尼 (盐酸盐) 经历几种类型的化学反应,包括:
氧化: 可以使用氧化剂(如高锰酸钾或三氧化铬)进行该反应,导致形成各种氧化衍生物。
还原: 可以使用还原剂(如氢化锂铝)进行还原反应,导致形成还原类似物。
取代: 亲核取代反应可以在苯乙酰基上发生,导致形成取代衍生物。
水解: 该化合物可以在酸性或碱性条件下发生水解,分解成其组成部分。
这些反应中使用的常见试剂和条件包括二氯甲烷、甲醇和乙醇等有机溶剂,以及用于氢化反应的钯碳等催化剂 . 从这些反应中形成的主要产物包括苯乙酰芬太尼的各种类似物和衍生物,这些衍生物可能具有不同的药理特性。
科学研究应用
苯乙酰芬太尼 (盐酸盐) 主要用于科学研究,因为它与芬太尼和其他阿片类药物的结构相似。 它的应用包括:
作用机制
苯乙酰芬太尼 (盐酸盐) 通过与阿片受体结合发挥作用,特别是与 μ-阿片受体结合,该受体与 G 蛋白偶联 . 这些受体的激活导致 G 蛋白上 GTP 与 GDP 的交换,从而导致腺苷酸环化酶的下调和环状 AMP (cAMP) 水平的下降 . cAMP 的这种减少导致神经递质释放减少,随后产生镇痛作用。 该化合物的高效力归因于其对 μ-阿片受体的强亲和力及其有效地穿过血脑屏障的能力 .
相似化合物的比较
苯乙酰芬太尼 (盐酸盐) 与其他芬太尼类似物类似,如乙酰芬太尼、丙烯酰芬太尼和呋喃基芬太尼 . 它具有一些独特的结构特征,使其与这些化合物有所区别:
乙酰芬太尼: 含有乙酰基而不是苯乙酰基。
丙烯酰芬太尼: 含有丙烯酰基,赋予其不同的药理特性。
呋喃基芬太尼: 含有呋喃环,影响其结合亲和力和效力。
属性
分子式 |
C27H30N2O |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
N,2-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C27H30N2O/c30-27(22-24-12-6-2-7-13-24)29(25-14-8-3-9-15-25)26-17-20-28(21-18-26)19-16-23-10-4-1-5-11-23/h1-15,26H,16-22H2 |
InChI 键 |
QIGINNCOUQLAIF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)



![10-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B10779135.png)




![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)
![sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B10779177.png)
![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)
methanone](/img/structure/B10779199.png)
![3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)
